![molecular formula C16H18N2O3 B14618141 4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide CAS No. 60142-66-7](/img/structure/B14618141.png)
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features both amino and hydroxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxyphenylacetone with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the amino group may produce secondary or tertiary amines.
Scientific Research Applications
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: This compound shares a similar structure but lacks the amino and hydroxy groups on the aromatic ring.
4-Hydroxyphenylacetone: A related compound that serves as a precursor in the synthesis of more complex molecules.
Uniqueness
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both amino and hydroxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
60142-66-7 |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H18N2O3/c17-13-5-3-12(4-6-13)16(21)18-14(10-19)9-11-1-7-15(20)8-2-11/h1-8,14,19-20H,9-10,17H2,(H,18,21) |
InChI Key |
PLUVIWICPHJSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)NC(=O)C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



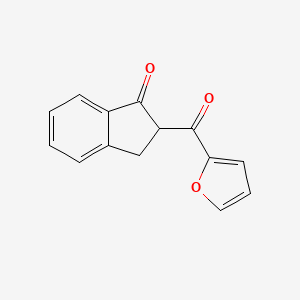
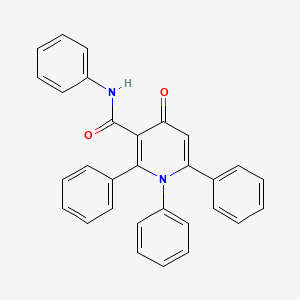
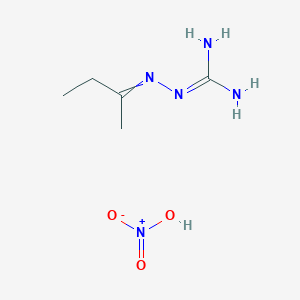
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
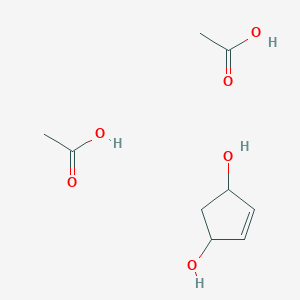
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
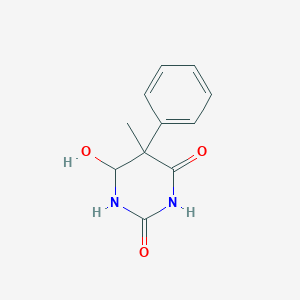
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)

